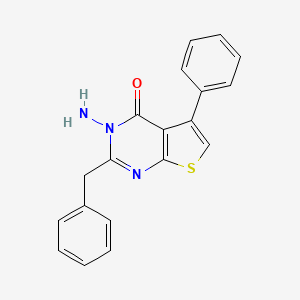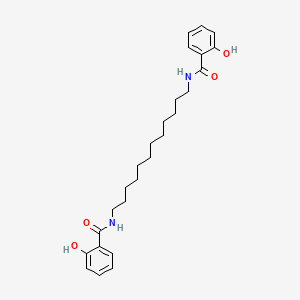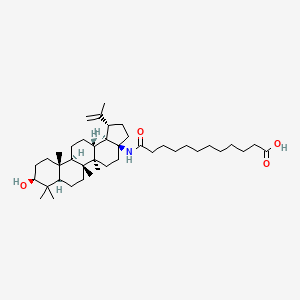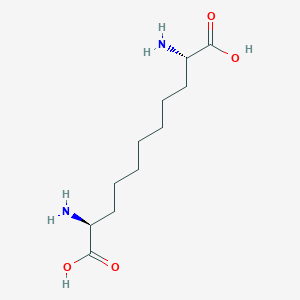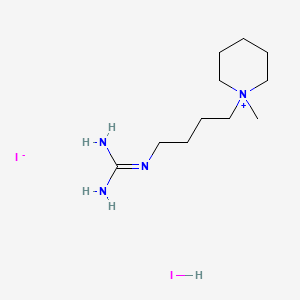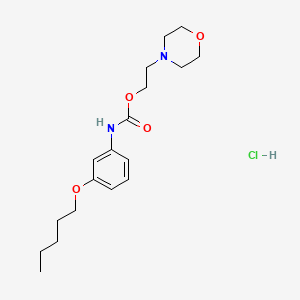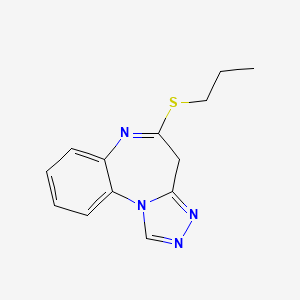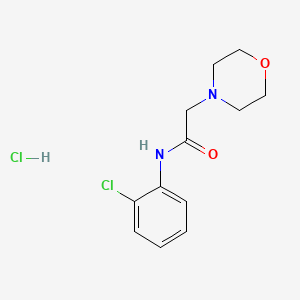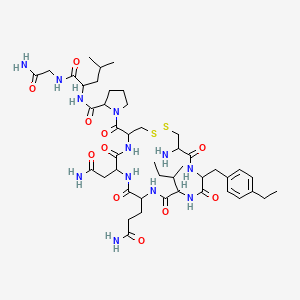![molecular formula C19H20N4O4 B12723831 4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide CAS No. 109358-65-8](/img/structure/B12723831.png)
4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide is a complex organic compound with the molecular formula C23H23N3O4 and a molecular weight of 405.457 g/mol . This compound is characterized by the presence of a nitro group, a piperidine ring, and a benzohydrazide moiety, making it a unique and versatile molecule in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Acylation: The formation of an amide bond between a piperidine derivative and a benzoyl chloride.
Hydrazide Formation: The reaction of the acylated product with hydrazine to form the benzohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the piperidine ring .
Wissenschaftliche Forschungsanwendungen
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring and benzohydrazide moiety can also interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzamide: Similar structure but lacks the hydrazide moiety.
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzoic acid: Contains a carboxylic acid group instead of the hydrazide moiety.
Uniqueness
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide is unique due to the presence of both the nitro group and the benzohydrazide moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
109358-65-8 |
|---|---|
Molekularformel |
C19H20N4O4 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide |
InChI |
InChI=1S/C19H20N4O4/c24-18(14-6-10-17(11-7-14)23(26)27)21-20-16-8-4-15(5-9-16)19(25)22-12-2-1-3-13-22/h4-11,20H,1-3,12-13H2,(H,21,24) |
InChI-Schlüssel |
LYTDYEYGPHENOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



